molecular formula C8H16N2O B6593840 2-(Cyclohexylamino)acetamide CAS No. 83808-20-2

2-(Cyclohexylamino)acetamide

Cat. No.: B6593840
CAS No.: 83808-20-2
M. Wt: 156.23 g/mol
InChI Key: YNRIVWVGFPBARH-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)acetamide is an acetamide derivative of interest in scientific research, particularly in the field of agrochemistry. Compounds featuring the glycinamide substructure, which consists of an acetamide group linked to a secondary amino group, have been identified as key scaffolds in the development of novel fungicides . Research on structurally similar molecules has demonstrated significant in vivo and in vitro fungicidal activity against economically critical plant pathogens such as Botrytis cinerea . These related compounds are believed to function by targeting the mycelial cell membrane and interacting with DNA, thereby reducing DNA and polysaccharide content within the mycelium . The presence of both the acetamide and amino-cycloalkyl motifs in its structure makes this compound a valuable intermediate or lead compound for researchers exploring new active ingredients with a potential novel mode of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(cyclohexylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIVWVGFPBARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541022
Record name N~2~-Cyclohexylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83808-20-2
Record name 2-(Cyclohexylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83808-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Cyclohexylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclohexylamino)acetamide can be synthesized through the reaction of cyclohexylamine with glycine derivatives. One common method involves the reaction of methyl N-cyclohexyl glycinate with ammonia in methanol at elevated temperatures . The reaction is typically carried out in a pressure apparatus at 80°C overnight, followed by evaporation of the solvent to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Condensation Reactions: It can react with carbonyl compounds to form imines or amides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Condensation: Formation of imines or secondary amides.

    Hydrolysis: Cyclohexylamine and acetic acid.

Scientific Research Applications

2-(Cyclohexylamino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. Its cyclohexyl group provides steric hindrance, which can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues of 2-(cyclohexylamino)acetamide include derivatives modified at the sulfonamide, aryl, or alkyl groups. These substitutions significantly influence reactivity, solubility, and biological activity:

  • Sulfonamide Derivatives: Compounds such as (1R,2S)-2-(2-(N-(4-Chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-trifluoromethoxyphenyl)acetamide (II-24) feature a sulfonamide group linked to the cyclohexylamino moiety. The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances stability and binding affinity to biological targets .
  • Aromatic Substituents : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (from ) incorporate aromatic rings with methoxy or trifluoromethyl groups, which modulate lipophilicity and metabolic stability .
  • Chromeno-Piperazine Hybrids: Compounds such as N-Cyclohexyl-2-(cyclohexyl(3-nitro-2-oxo-2H-chromen-4-yl)amino)acetamide (17i) demonstrate how fused heterocyclic systems can enhance π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

The table below summarizes key properties of this compound analogues:

Compound ID/Name Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Substituents
II-24 75.3 147–148 C₂₃H₂₀ClF₆N₃O₄S 604.91 4-Cl-2-CF₃-C₆H₃, 2-CF₃OPh
II-5 57.9 95–97 C₂₁H₁₈ClF₅N₃O₄S 545.89 2,5-diF-C₆H₃
17i 85 Not reported C₂₈H₂₉F₃N₄O₅ 558.55 3-NO₂-2-oxo-chromenyl
2-(2-Hydroxyphenyl)acetamide sulfate Not reported Not applicable C₈H₉NO₃S 215.22 2-hydroxyphenyl, sulfate ester
AGI-5198 Not reported Not applicable C₂₈H₃₀FN₅O₂ 495.57 2-methylimidazole, 3-fluorophenyl

Key Observations :

  • Yields : Sulfonamide derivatives (e.g., II-24) exhibit higher yields (75.3%) compared to brominated analogues (e.g., II-26: 54.6%), likely due to steric and electronic effects during synthesis .
  • Melting Points : Derivatives with trifluoromethyl groups (e.g., II-24, II-10) show elevated melting points (>145°C), attributed to strong intermolecular dipole interactions .
  • Molecular Weight: Chromeno-piperazine hybrids (e.g., 17i) have higher molecular weights (>550 g/mol), impacting their pharmacokinetic profiles .

Research Challenges and Contradictions

  • Isomer Misidentification : A 2015 study incorrectly assigned the structure of 2-(3-hydroxyphenyl)acetamide sulfate as M1, later corrected to the ortho-isomer (2-(2-hydroxyphenyl)acetamide sulfate) in follow-up work . This underscores the necessity of advanced spectroscopic validation (e.g., LC-HRMS/MS, ¹H-NMR) for structural elucidation.
  • Synthetic Reproducibility : Variability in yields (e.g., 45.2% for II-28 vs. 75.3% for II-24) suggests sensitivity to reaction conditions, necessitating optimization for scale-up .

Biological Activity

2-(Cyclohexylamino)acetamide, with the chemical formula C8_{8}H16_{16}N2_{2}O, is an amide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclohexyl group attached to an aminoacetamide structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 83808-20-2
  • Molecular Weight: 156.23 g/mol
  • Structure:
    NH2C O C1CCCCC1\text{NH}_2\text{C O C}_1\text{CCCCC1}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It has been shown to exhibit enzyme inhibition properties, which may contribute to its pharmacological effects. The compound's structure allows it to mimic natural substrates or inhibitors, leading to modulation of biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of cyclohexylamino compounds possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory effects. In particular, studies have highlighted its potential as an inhibitor of proteases involved in viral replication, such as those in the SARS-CoV-2 virus . This opens avenues for further investigation into its role as a therapeutic agent against viral infections.

Neuroprotective Effects

Emerging data suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are often linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . Further studies are required to elucidate these mechanisms specifically for this compound.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclohexylamino derivatives:

  • Inhibition Studies : A study involving various N-acyl cyclopentane and cyclohexane derivatives demonstrated moderate inhibition activity against Pseudomonas aeruginosa at high concentrations . This suggests that similar compounds may offer insights into the efficacy of this compound.
  • SARS-CoV-2 Protease Inhibition : Research focusing on covalent inhibitors for SARS-CoV-2 highlighted compounds structurally related to cyclohexylamines that displayed significant inhibitory action against viral proteases . This indicates a potential pathway for developing antiviral therapies based on this compound.
  • Neuroprotective Studies : Investigations into neuroprotective agents revealed that certain cyclohexyl derivatives could mitigate neuronal damage in models of oxidative stress . These findings warrant further exploration into the neuroprotective capabilities of this compound.

Data Summary Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Pseudomonas aeruginosa
Enzyme InhibitionPotential inhibitor of SARS-CoV-2 proteases
NeuroprotectiveReduction of oxidative stress in neuronal models

Q & A

Basic: What are the standard laboratory synthesis protocols for 2-(Cyclohexylamino)acetamide?

Methodological Answer:
The synthesis typically involves condensation reactions between cyclohexylamine and activated acetamide derivatives. A common approach includes:

Acylation : Reacting cyclohexylamine with chloroacetamide in a polar solvent (e.g., DMF) under reflux, with triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Characterization : Confirmation via 1^1H-NMR (amide proton at δ 6.5–7.0 ppm, cyclohexyl protons at δ 1.0–2.0 ppm) and LC-HRMS/MS for molecular ion validation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Adhere to JIS Z 7253:2019 guidelines for chemical handling:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Waste Disposal : Neutralize residual reactants (e.g., unreacted chloroacetamide) with dilute sodium bicarbonate before disposal .

Advanced: How can researchers optimize the yield of this compound in solvent-free or green chemistry conditions?

Methodological Answer:
Alternative methods to improve sustainability include:

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >85% by enhancing reaction kinetics .

Catalytic Systems : Employ immobilized lipases or ionic liquids to minimize solvent use and improve selectivity .

Real-Time Monitoring : Use in-situ FTIR to track reaction progress and adjust parameters dynamically .

Advanced: What analytical techniques are critical for resolving structural discrepancies in this compound derivatives?

Methodological Answer:
Contradictions in structural assignments (e.g., ortho vs. meta isomerism) require:

Multidimensional NMR : 13^{13}C-DEPT and HSQC to differentiate substituent positions on the cyclohexyl ring .

X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal packing and bond angles .

Isotopic Labeling : Use 15^{15}N-labeled cyclohexylamine to trace amide bond formation and confirm regiochemistry .

Advanced: How can researchers evaluate the biological activity of this compound in neuropharmacological studies?

Methodological Answer:
Key methodologies include:

Target Binding Assays : Radioligand displacement studies (e.g., 3^3H-GABA uptake inhibition in synaptosomes) to assess affinity for neurotransmitter receptors .

In Silico Modeling : Molecular docking (AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or NMDA receptors .

Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) and quantify degradation via UPLC-QTOF .

Basic: What are the common chemical reactions and stability considerations for this compound?

Methodological Answer:
Reactivity profiles include:

  • Hydrolysis : Susceptible to acidic/basic conditions (e.g., 1M HCl at 80°C cleaves the amide bond to cyclohexylamine and acetic acid) .
  • Oxidation : Forms N-oxide derivatives under strong oxidizing agents (e.g., mCPBA) .
  • Storage : Stable at −20°C in anhydrous DMSO; avoid light due to potential photo-degradation .

Advanced: How can researchers address contradictory bioactivity data for this compound across studies?

Methodological Answer:
Resolve inconsistencies by:

Batch Reproducibility Testing : Verify purity (>98% via HPLC-ELSD) and confirm absence of synthesis byproducts (e.g., N-acetylated impurities) .

Cell Line Validation : Use CRISPR-edited cell lines to eliminate off-target effects from endogenous enzymes .

Meta-Analysis : Apply QSAR models to correlate structural variations (e.g., cyclohexyl vs. cyclopentyl analogs) with activity trends .

Basic: What are the solubility and formulation challenges for this compound in in vivo studies?

Methodological Answer:
Address low aqueous solubility (<0.1 mg/mL) via:

Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal injections .

Nanoparticle Encapsulation : PEG-PLGA nanoparticles (size: 150–200 nm) enhance bioavailability in pharmacokinetic studies .

pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing without precipitating in gastric fluid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclohexylamino)acetamide
Reactant of Route 2
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2-(Cyclohexylamino)acetamide

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